N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-28(25,26)19-12-5-2-9-16(19)20(24)22-15-8-6-7-14(13-15)21-23-17-10-3-4-11-18(17)27-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIBYCSXEUWCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a halogenated benzo[d]oxazole and a phenylboronic acid.
Introduction of the methylsulfonyl group: This can be done via sulfonylation of an amine precursor with methylsulfonyl chloride.
Formation of the benzamide: The final step could involve the reaction of the sulfonylated intermediate with a benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoxazoles can inhibit various cancer cell lines. In particular:
- Mechanism of Action : Compounds similar to N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide have been found to interfere with cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells.
- In Vitro Studies : In studies involving human colorectal carcinoma cell lines (HCT116), certain derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior potency.
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Research has evaluated the antimicrobial efficacy of related compounds against various bacterial and fungal strains:
- Broad-Spectrum Activity : Compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Minimum Inhibitory Concentration (MIC) : In antimicrobial screening, certain derivatives exhibited MIC values comparable to or lower than established antibiotics, suggesting their potential as new therapeutic agents.
Case Studies
-
Anticancer Screening : A study reported on the synthesis and evaluation of benzoxazole derivatives, including this compound. The results showed that specific compounds had IC50 values significantly lower than 5-FU, highlighting their potential in cancer treatment .
Compound IC50 (μM) Target Cell Line N9 5.85 HCT116 N18 4.53 HCT116 5-FU 9.99 HCT116 -
Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of synthesized benzamide derivatives against various pathogens, revealing promising results for several compounds with similar structures .
Compound MIC (μM) Bacterial Strain N1 1.27 Staphylococcus aureus N8 1.43 Escherichia coli N22 1.30 Klebsiella pneumoniae
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The benzo[d]oxazole moiety could play a crucial role in binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound shares a benzo[d]oxazole-phenyl-benzamide scaffold with derivatives described in and . Key comparisons include:
- Substituents on Benzo[d]oxazole: compounds (e.g., 12c–12h) feature substituents like 5-chloro (12e), 5-methyl (12f), and tert-butyl groups . These groups modulate lipophilicity and steric effects. compounds (e.g., 8e–8j) include nitro (8e, 8f) and acetyl (8g, 8h) groups on the benzamide moiety, which may enhance electron-deficient character compared to the target’s methylsulfonyl group .
- Methylsulfonyl vs. Compared to Nitazoxanide (), a nitro-thiazole derivative with antiparasitic activity, the methylsulfonyl group offers distinct electronic effects, possibly altering target specificity .
Tabulated Comparison of Key Compounds
ND = No specific data provided in evidence.
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a benzo[d]oxazole moiety, which is known for its diverse pharmacological effects. The presence of the methylsulfonyl group enhances solubility, potentially influencing its interactions with biological targets. The molecular formula is , with a molecular weight of approximately 320.37 g/mol .
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In one study, sulfonamide derivatives were tested for their ability to inhibit carrageenan-induced paw edema in rats. The results showed that certain derivatives inhibited edema by over 90% at specific concentrations .
| Compound | Edema Inhibition (%) at 1h | Edema Inhibition (%) at 2h | Edema Inhibition (%) at 3h |
|---|---|---|---|
| Compound A | 94.69 | 89.66 | 87.83 |
| Compound B | 90.12 | 85.45 | 82.00 |
2. Antimicrobial Activity
The antimicrobial properties of related benzamide derivatives have been extensively studied. For instance, a series of benzoxazole derivatives were evaluated against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicated promising activity:
| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus |
|---|---|---|
| Compound C | 6.72 | 6.63 |
| Compound D | 6.67 | 6.45 |
These findings suggest that this compound could possess similar antimicrobial efficacy .
3. Anticancer Activity
The anticancer potential of benzamide derivatives has also been explored in various studies. For example, certain compounds demonstrated significant inhibition of cell proliferation in cancer cell lines through mechanisms involving the downregulation of dihydrofolate reductase (DHFR), a target in cancer therapy .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes.
Case Studies
Several studies have highlighted the biological activity of benzamide derivatives:
- A study published in Frontiers in Chemistry reported on the synthesis and evaluation of new sulfonamides with carboxamide functionalities showing good anti-inflammatory and antimicrobial activities .
- Another research article focused on the synthesis of oxazole derivatives and their evaluation against various microbial strains, demonstrating notable inhibition at higher concentrations .
Q & A
Q. What are the recommended synthetic routes for N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide, and how can reaction efficiency be optimized?
A two-step approach is typically employed:
Synthesis of the benzoxazole core : React 2-aminophenol derivatives with carboxylic acid derivatives under reflux conditions (e.g., using polyphosphoric acid as a catalyst) to form the benzo[d]oxazole ring.
Amide coupling : Use coupling reagents like EDC/HOBt or DCC to link the benzoxazole-containing phenylamine to 2-(methylsulfonyl)benzoyl chloride.
Optimization strategies :
Q. How should researchers characterize the structural integrity of this compound?
Key analytical methods include:
- 1H/13C NMR : Identify protons adjacent to the methylsulfonyl group (δ ~3.2–3.5 ppm for CH3SO2) and aromatic protons in the benzoxazole ring (δ ~7.5–8.5 ppm) .
- IR spectroscopy : Confirm sulfonyl (SO2) stretches at ~1150–1300 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹ .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What solubility and stability considerations are critical for in vitro assays?
- Solubility : The methylsulfonyl group enhances polarity; use DMSO or DMF for stock solutions.
- Stability : Conduct pH-dependent stability studies (e.g., in PBS at pH 7.4 vs. acidic buffers) to assess hydrolytic degradation of the amide bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Potential discrepancies (e.g., variable IC50 values in cytotoxicity assays) may arise from:
- Aggregation effects : Use dynamic light scattering (DLS) to detect nanoaggregates in solution, which may alter bioavailability .
- Assay conditions : Standardize cell lines, serum content, and incubation times. Validate results with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
Q. What computational strategies can predict the compound’s mechanism of action?
- Molecular docking : Model interactions with VEGFR-2 or apoptosis-related targets (e.g., Bcl-2) using AutoDock Vina, focusing on the benzoxazole moiety’s π-π stacking potential .
- DFT calculations : Analyze charge transfer states (e.g., quasi-TICT) to explain photophysical properties like aggregation-induced emission (AIE) .
Q. How does structural modification of the benzoxazole or sulfonyl group influence bioactivity?
- Substituent effects : Adding electron-withdrawing groups (e.g., Cl) to the benzoxazole ring enhances VEGFR-2 inhibition, while methylsulfonyl improves solubility and target binding .
- Case study : Compare N-(3-(5-chlorobenzo[d]oxazol-2-yl)phenyl) analogs, which show ~3-fold higher anti-proliferative activity than unsubstituted derivatives .
Q. What experimental designs are recommended for studying aggregation-induced emission (AIE)?
- Solvent engineering : Prepare THF/H2O mixtures (e.g., 90:10 to 50:50 v/v) to induce aggregation and measure fluorescence quantum yield .
- Morphological analysis : Use SEM or TEM to correlate emission intensity with nanostructure formation (e.g., crystalline vs. amorphous states) .
Methodological Tables
Q. Table 1. Key Spectral Markers for Structural Validation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Benzoxazole C-H | 7.5–8.5 (multiplet) | 1600–1500 (C=N) |
| Methylsulfonyl (SO2) | 3.2–3.5 (singlet) | 1150–1300 (S=O) |
| Amide (C=O) | - | ~1650 (stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
